

An In-depth Technical Guide to 4-Methylcatechol: Discovery, History, and Synthesis

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Compound of Interest		
Compound Name:	4-Methylcatechol	
Cat. No.:	B155104	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol, also known as homocatechol or 3,4-dihydroxytoluene, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂. This catechol derivative is a subject of growing interest in various scientific fields, including medicinal chemistry, materials science, and fragrance development. Its versatile chemical nature, characterized by the presence of a hydroxylated aromatic ring, imparts significant biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of **4-Methylcatechol**, tailored for professionals in research and drug development.

Discovery and History

While the precise moment of the first synthesis or isolation of **4-Methylcatechol** is not definitively documented in readily available literature, its history is intrinsically linked to the study of catechols and natural product chemistry. The parent compound, catechol, was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin. The subsequent exploration of catechol derivatives likely led to the synthesis of **4-Methylcatechol**. Early synthetic methods for alkylated catechols often involved harsh conditions, such as the use of strong acids.



A significant milestone in the history of **4-Methylcatechol** was its identification as a naturally occurring compound. It has been isolated from the bark of the common spruce (Picea abies), a tree species with a long history of use in traditional medicine and as a source of various chemical compounds. Furthermore, **4-Methylcatechol** is recognized as a key metabolite of flavonoids, such as quercetin and rutin, formed by the gut microbiota in the human colon. This metabolic link has opened new avenues for research into the in vivo effects of dietary flavonoids.

The evolution of synthetic chemistry has seen the development of numerous methods for the production of **4-Methylcatechol**, moving from hazardous and low-yielding early processes to more efficient, safer, and environmentally friendly catalytic and biocatalytic routes. These advancements have made **4-Methylcatechol** more accessible for research and industrial applications.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of **4-Methylcatechol** is essential for its application in research and development.

Table 1: Physicochemical Properties of 4-Methylcatechol



Property	Value	Reference(s)
Molecular Formula	C7H8O2	[1]
Molar Mass	124.14 g/mol	[1]
Appearance	White to light brown crystalline solid	[1][2]
Melting Point	67-69 °C	[1]
Boiling Point	251 °C	[1]
Density	1.129 g/mL at 25 °C	[1]
Solubility	Soluble in water, methanol, chloroform.	[1][2]
CAS Number	452-86-8	[1]
Beilstein Registry No.	636512	

Table 2: Spectral Data of 4-Methylcatechol

Spectral Data Type	Key Features
¹H NMR	Spectrum available.
¹³ C NMR	Spectrum available.
Infrared (IR)	Spectrum available.
Mass Spectrometry (MS)	Spectrum available.

Synthesis of 4-Methylcatechol

A variety of synthetic routes to **4-Methylcatechol** have been developed, ranging from classical organic reactions to modern catalytic methods. Below are detailed protocols for some key synthesis methodologies.

Synthesis from p-Cresol via Fries Rearrangement and Baeyer-Villiger Oxidation



This multi-step synthesis starts from the readily available p-cresol.

Experimental Protocol:

- Acylation of p-Cresol: p-Cresol is reacted with an acylating agent (e.g., acetic anhydride) in the presence of a catalyst to form p-cresyl acetate.
- Fries Rearrangement: The p-cresyl acetate undergoes a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield 2-hydroxy-5-methylacetophenone.
- Baeyer-Villiger Oxidation: The resulting ketone is then subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) to introduce the second hydroxyl group, forming the acetate ester of **4-Methylcatechol**.
- Hydrolysis: The final step involves the hydrolysis of the ester to yield **4-Methylcatechol**.



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Caption: Synthesis of **4-Methylcatechol** from p-Cresol.

Synthesis from Guaiacol (2-Methoxyphenol) Derivatives

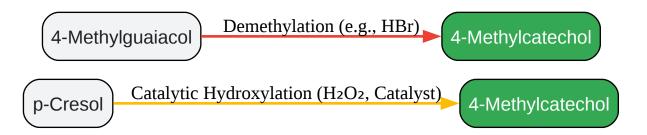
Demethylation of 4-methylguaiacol is another common route.

Experimental Protocol:

- Starting Material: 4-Methylguaiacol (2-methoxy-4-methylphenol) is used as the starting material.
- Demethylation: The methyl ether is cleaved using a demethylating agent. Common reagents for this purpose include strong acids like hydrobromic acid (HBr) or Lewis acids. The reaction is typically carried out under reflux conditions.



Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the
product is extracted with an organic solvent. The crude product is then purified by distillation
or recrystallization to obtain pure 4-Methylcatechol.



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References

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